molecular formula C20H22ClNO5S B11398759 2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)acetamide

2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)acetamide

Cat. No.: B11398759
M. Wt: 423.9 g/mol
InChI Key: JQOYDRNXAZYDNV-UHFFFAOYSA-N
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Description

2-(4-CHLOROPHENOXY)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-METHOXYPHENYL)METHYL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a chlorophenoxy group, a thiolan ring, and a methoxyphenyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLOROPHENOXY)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-METHOXYPHENYL)METHYL]ACETAMIDE involves multiple steps:

    Formation of the Chlorophenoxy Group: This step typically involves the reaction of 4-chlorophenol with an appropriate acylating agent under basic conditions.

    Introduction of the Thiolan Ring: The thiolan ring can be introduced through a cyclization reaction involving a suitable thiol and a dihalide.

    Attachment of the Methoxyphenyl Group: This step involves the reaction of 3-methoxybenzylamine with an appropriate acylating agent to form the desired amide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiolan ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Use in the production of specialty chemicals or as a component in advanced materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The presence of the chlorophenoxy and methoxyphenyl groups suggests potential interactions with hydrophobic pockets in proteins, while the thiolan ring could participate in redox reactions.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenoxyacetic acid: A simpler compound with a chlorophenoxy group, used as a plant growth regulator.

    3-Methoxybenzylamine: Contains the methoxyphenyl group, used in organic synthesis.

    Thiolan derivatives: Compounds with thiolan rings, used in various chemical and biological applications.

Uniqueness

2-(4-CHLOROPHENOXY)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-METHOXYPHENYL)METHYL]ACETAMIDE is unique due to its combination of functional groups, which confer distinct chemical properties and potential for diverse applications.

Properties

Molecular Formula

C20H22ClNO5S

Molecular Weight

423.9 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-(1,1-dioxothiolan-3-yl)-N-[(3-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C20H22ClNO5S/c1-26-19-4-2-3-15(11-19)12-22(17-9-10-28(24,25)14-17)20(23)13-27-18-7-5-16(21)6-8-18/h2-8,11,17H,9-10,12-14H2,1H3

InChI Key

JQOYDRNXAZYDNV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CN(C2CCS(=O)(=O)C2)C(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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